molecular formula C18H22N2O2S B15057830 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B15057830
M. Wt: 330.4 g/mol
InChI Key: WTCNFWODJAPJEG-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a 1-tosylpiperidin-2-yl substituent at the 5-position. The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing properties, while the piperidine ring contributes to conformational flexibility.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O2S/c1-14-6-10-17(11-7-14)23(21,22)20-12-4-3-5-18(20)16-9-8-15(2)19-13-16/h6-11,13,18H,3-5,12H2,1-2H3

InChI Key

WTCNFWODJAPJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of piperidine derivatives .

Scientific Research Applications

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound : The 1-tosylpiperidin-2-yl group at position 5 is electron-withdrawing (sulfonamide) and bulky, which may reduce nucleophilic aromatic substitution reactivity compared to electron-rich pyridines.
  • 2-Methyl-5-isopropenylpyridine (CAS 56057-93-3) : Features an isopropenyl group (electron-donating) at position 5, enhancing electron density on the pyridine ring. This increases susceptibility to electrophilic substitution .
  • 5-[(4-Methoxybenzyl)thio]-2-methylpyridine (12c) : The thioether group at position 5 is moderately electron-donating, offering different electronic profiles compared to the sulfonamide in the target compound .
Steric and Conformational Effects
  • In contrast, 2-Methyl-5-(pyridin-3-yloxy)pyridine (26) has an ether-linked pyridine at position 5, which is less bulky and allows for planar conformations .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Trends
Target Compound ~390 (estimated) High (predicted) Tosylpiperidine (bulky EWG) Low in polar solvents
2-Methyl-5-isopropenylpyridine 133.19 Not reported Isopropenyl (EDG) Moderate (log Kow 2.8)
5-[(4-Methoxybenzyl)thio]-2-methylpyridine 277.38 66–68 (solid) Thioether (EDG) High in organic solvents
2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine ~226 Not reported Chloro (EWG), pyrrolidine Moderate (polar aprotic)
  • Melting Points : Bulky substituents (e.g., tosylpiperidine) correlate with higher melting points due to crystalline packing. For example, chloro-substituted pyridines in exhibit melting points of 268–287°C, while phenylethynyl-substituted derivatives (e.g., 3ia) melt at 66–68°C .
  • Solubility : The tosyl group’s hydrophobicity likely reduces aqueous solubility compared to compounds with polar groups like 2-Methyl-5-(pyridin-3-yloxy)pyridine .

Chemical Reactivity

  • Nucleophilic Substitution : The tosyl group in the target compound may act as a leaving group under basic conditions, enabling functionalization at the piperidine nitrogen. This contrasts with 2-Methyl-5-(phenylthio)pyridine (12d) , where the thioether is less labile .
  • Electrophilic Aromatic Substitution : Electron-donating groups (e.g., isopropenyl in 2-Methyl-5-isopropenylpyridine) enhance reactivity at the pyridine ring, whereas the target compound’s electron-withdrawing tosyl group would deactivate the ring .

Biological Activity

2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound notable for its potential biological activities, particularly in pharmaceutical applications. The compound features a pyridine ring substituted with a methyl group and a tosylpiperidine moiety, which enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Chemical Formula : C_{17}H_{22}N_{2}O_{2}S
  • Molecular Weight : 399.55 g/mol
  • Structure : The compound consists of a pyridine core with a methyl group at the 2-position and a tosylpiperidine substituent at the 5-position.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens at low micromolar concentrations, demonstrating selectivity over mammalian cells .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Ratio
2-Methyl-5-(1-tosylpiperidin-2-yl)pyridineAntimicrobial<10>10
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpiperidin-2-yl)pyridineAntimicrobial6.8>8
4-Methoxy-substituted analogAntimicrobial8.8>9

Anti-Malarial Activity

In a study evaluating anti-malarial properties, compounds structurally similar to 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine were found to inhibit the intra-erythrocytic development of Plasmodium falciparum, with some displaying IC50 values comparable to established treatments . The mechanism of action appears to involve interference at critical stages of the parasite's life cycle.

Case Study: Inhibition of P. falciparum
A specific derivative demonstrated efficient inhibition of parasite replication at low concentrations, suggesting that modifications to the piperidine structure may enhance anti-malarial efficacy. The study reported that certain compounds maintained low toxicity levels in mammalian cells while effectively targeting the malaria parasite .

Synthesis Methods

The synthesis of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves several steps, including:

  • Formation of the Pyridine Ring : Using palladium-catalyzed reactions such as Suzuki coupling to introduce substituents.
  • Tosylation : The introduction of the tosyl group is critical for enhancing the biological activity and solubility.
  • Purification : Common solvents used in synthesis include tetrahydrofuran and dimethylformamide to achieve desired purity levels.

Pharmacological Potential

The unique combination of functional groups in 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine suggests potential therapeutic applications in treating infectious diseases and possibly cancer pathways due to its structural similarity to known pharmacophores .

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.
  • Mechanistic Studies : Understanding how structural variations influence biological activity.
  • Clinical Trials : Investigating safety and efficacy in human subjects.

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